molecular formula C20H16ClN3O4 B4072926 2-chloro-3-[4-(4-nitrophenyl)-1-piperazinyl]naphthoquinone

2-chloro-3-[4-(4-nitrophenyl)-1-piperazinyl]naphthoquinone

Cat. No. B4072926
M. Wt: 397.8 g/mol
InChI Key: HKTMRQQAVNTTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-3-[4-(4-nitrophenyl)-1-piperazinyl]naphthoquinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. The compound is also known as AQ-13 and has been found to exhibit potent antitumor and antimalarial activities.

Mechanism of Action

The mechanism of action of AQ-13 is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. AQ-13 has also been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite's ability to synthesize heme.
Biochemical and Physiological Effects:
AQ-13 has been found to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent. However, further studies are needed to determine its potential side effects and toxicity in humans.

Advantages and Limitations for Lab Experiments

AQ-13 has several advantages for use in lab experiments, including its potent antitumor and antimalarial activities, low toxicity, and ease of synthesis. However, the compound has limitations, including its low solubility in water and its limited stability in solution.

Future Directions

There are several future directions for the study of AQ-13, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for cancer and malaria, and the exploration of its antibacterial and antifungal activities. In addition, further studies are needed to determine the mechanism of action of AQ-13 and its potential side effects and toxicity in humans.

Scientific Research Applications

AQ-13 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. AQ-13 has also been shown to have antimalarial activity against Plasmodium falciparum, the causative agent of malaria. In addition, AQ-13 has been found to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-chloro-3-[4-(4-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c21-17-18(20(26)16-4-2-1-3-15(16)19(17)25)23-11-9-22(10-12-23)13-5-7-14(8-6-13)24(27)28/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTMRQQAVNTTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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